molecular formula C44H76N4O12 B546710 Verticilide

Verticilide

Cat. No. B546710
M. Wt: 853.1 g/mol
InChI Key: CMEGQABRBDDBTQ-NQRIZWSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verticilide is a natural insect ryanodine receptor (ryr) antagonist

Scientific Research Applications

Elucidation of Absolute Configuration and Total Synthesis

Verticilide is a cyclic depsipeptide isolated from Verticillium sp. FKI-1033, known for its ability to inhibit ryanodine binding to ryanodine receptors (RyR) and its insecticidal activity. Research has been conducted to elucidate the stereochemistry of 2-hydroxyheptanoic acid in this compound and achieve its total synthesis. This work contributes significantly to understanding the chemical structure and potential applications of this compound in scientific research (Monma et al., 2006); (Monma et al., 2007).

Pharmacokinetic and Pharmacodynamic Properties

A study on the unnatural this compound enantiomer (ent-verticilide) explored its selectivity and potency as an inhibitor of cardiac ryanodine receptor calcium release channels. It exhibited antiarrhythmic activity in a mouse model and demonstrated favorable pharmacokinetic properties, indicating potential for further drug development (Blackwell et al., 2023).

Insecticidal Activity and Ryanodine Receptor Interaction

Another study detailed this compound as a ryanodine-binding inhibitor isolated from Verticillium sp. FKI-1033. It exhibited inhibitory activity against ryanodine receptors in insects, suggesting its potential use in developing selective insecticides (Shiomi et al., 2010).

Inhibitors of Acyl-CoA:cholesterol Acyltransferase

Verticilides produced by Verticillium sp. FKI-2679 were identified as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). These findings could be significant in the development of drugs targeting cholesterol metabolism (Ohshiro et al., 2012).

Structure-Activity Relationships in Antiarrhythmic Applications

Research on the structure-activity relationships of ent-verticilide antiarrhythmics provides insights into the importance of N-methyl amide content for activity in the ent-verticilide series. Such studies are crucial for understanding the drug development process for cardiac arrhythmias (Smith et al., 2022).

Synthetic Approaches

Efficient synthesis of this compound, a ryanodine binding inhibitor, using practical approaches such as solid-phase peptide synthesis, has been explored. These methods offer economical and effective ways for the synthesis of potential insecticidal compounds (Watanabe et al., 2020).

properties

Molecular Formula

C44H76N4O12

Molecular Weight

853.1 g/mol

IUPAC Name

(3S,6R,9S,12R,15S,18R,21S,24R)-3,4,9,10,15,16,21,22-Octamethyl-6,12,18,24-tetrapentyl-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

InChI

InChI=1S/C44H76N4O12/c1-13-17-21-25-33-37(49)45(9)30(6)42(54)58-35(27-23-19-15-3)39(51)47(11)32(8)44(56)60-36(28-24-20-16-4)40(52)48(12)31(7)43(55)59-34(26-22-18-14-2)38(50)46(10)29(5)41(53)57-33/h29-36H,13-28H2,1-12H3/t29-,30-,31-,32-,33+,34+,35+,36+/m0/s1

InChI Key

CMEGQABRBDDBTQ-NQRIZWSQSA-N

Isomeric SMILES

CCCCC[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C

SMILES

O=C([C@H](C)N(C)C([C@@H](CCCCC)OC([C@H](C)N(C)C([C@@H](CCCCC)OC([C@H](C)N(C)C([C@@H](CCCCC)OC([C@H](C)N1C)=O)=O)=O)=O)=O)=O)O[C@H](CCCCC)C1=O

Canonical SMILES

CCCCCC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Verticilide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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